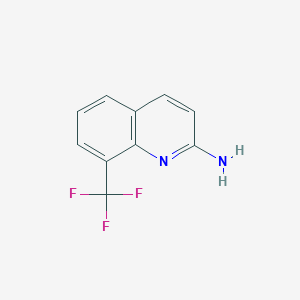

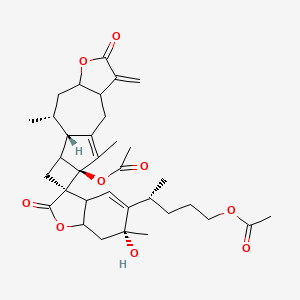

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Overview

Description

The compound “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis

The molecular formula of the compound is C13H20BNO3 . Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis

Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) cross-coupling reaction is a prime example of this, where boronic acids are used as organoboron reagents .Physical And Chemical Properties Analysis

The compound has an average mass of 249.114 Da and a monoisotopic mass of 249.153625 Da .Scientific Research Applications

Electrochemical Biosensors

Recent progress in electrochemical biosensors highlights the use of ferroceneboronic acid and its derivatives, including boronic acids similar to “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid”, for constructing biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors rely on the selective binding of boronic acid moieties to diols through cyclic boronate ester bonds, differing in redox properties between the bound and unbound states. This principle underpins the development of non-enzymatic glucose sensors and HbA1c sensors, illustrating the broad applicability of boronic acid derivatives in bioanalytical chemistry (Wang et al., 2014).

Drug Discovery

Boronic acids are increasingly incorporated into medicinal chemistry for drug discovery, with several boronic acid drugs approved by regulatory agencies. These compounds enhance the potency and pharmacokinetics of drugs, demonstrating the significant potential of boronic acids in medicinal applications. This review encapsulates the rationale behind incorporating boronic acids into drugs, underscoring their desirable properties and the synthetic advancements that have facilitated their integration into therapeutic agents (Plescia & Moitessier, 2020).

Organic Light-Emitting Diodes (OLEDs)

Boron-doped compounds, including boronic acid derivatives, have emerged as significant materials in the development of organic light-emitting diodes (OLEDs). These compounds are pivotal in creating 'metal-free' infrared emitters, with their application in OLEDs extending to the synthesis and design of materials offering green to near-infrared emission. This advancement illustrates the versatility of boron-doped materials in electronic and photonic devices, opening new avenues for research and application in organic electronics (Squeo & Pasini, 2020).

Seawater Desalination

In seawater desalination, boron removal is a critical aspect, with reverse osmosis membranes playing a pivotal role. The review on boron removal technologies underscores the challenges and advancements in optimizing reverse osmosis (RO) and nanofiltration (NF) membranes for effective boron exclusion, essential for producing safe drinking water. This research area emphasizes the necessity of understanding boron speciation and the factors influencing its rejection by RO/NF membranes, contributing significantly to the field of water purification (Tu, Nghiem, & Chivas, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZPBKCEGYLFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732015 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid | |

CAS RN |

1131735-94-8 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

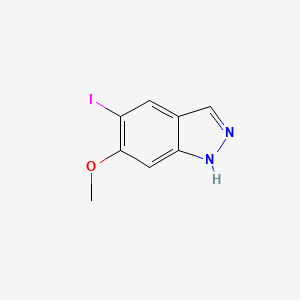

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)